1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and tert-butylphenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with a brominating agent in the presence of a base. The tert-butylphenoxy group can be introduced through a subsequent etherification reaction using a suitable phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of potential drug candidates.
Medicine: Research into its derivatives has led to the discovery of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The tert-butylphenoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(4-methylphenoxy)-2-fluorobenzene
- 1-Bromo-4-(4-ethylphenoxy)-2-fluorobenzene
- 1-Bromo-4-(4-isopropylphenoxy)-2-fluorobenzene
Uniqueness
1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl groups.
Biological Activity
1-Bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene is a halogenated aromatic compound with a molecular formula of C15H16BrF O. This compound has garnered attention for its potential biological activities, which include antimicrobial, anti-inflammatory, and possible therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry and related fields.
- Molecular Weight : Approximately 323.20 g/mol
- Physical State : Clear to slightly yellow liquid
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains. The compound's structural features contribute to its interaction with microbial targets, enhancing its antimicrobial efficacy.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Toxicity Profile
The toxicity of this compound has been investigated through various studies. Acute toxicity tests in animal models indicate a median lethal dose (LD50) of approximately 2,700 mg/kg when administered orally, with observable symptoms including tremors and weight loss at non-lethal doses .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, while the tert-butyl group provides steric hindrance, influencing both stability and binding affinity to biological receptors.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-4-(4-methylphenoxy)-2-fluorobenzene | C14H15BrF O | Methyl group instead of tert-butyl |
1-Bromo-4-(4-ethylphenoxy)-2-fluorobenzene | C15H16BrF O | Ethyl group providing different steric effects |
1-Bromo-4-(4-isopropylphenoxy)-2-fluorobenzene | C15H16BrF O | Isopropyl group affecting reactivity |
The structural variations in these compounds result in different biological activities and reactivity profiles, highlighting the significance of substituent groups on the aromatic ring.
Case Studies and Research Findings
Several studies have explored the biological activity of similar halogenated compounds:
- Antimicrobial Activity : Research on analogs has demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that the halogenated structure plays a critical role in efficacy.
- Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds indicate potential pathways for therapeutic intervention in inflammatory diseases.
- Toxicological Assessments : Comprehensive toxicity studies have been conducted on similar compounds, revealing insights into their safety profiles and potential side effects when used therapeutically.
Properties
Molecular Formula |
C16H16BrFO |
---|---|
Molecular Weight |
323.20 g/mol |
IUPAC Name |
1-bromo-4-(4-tert-butylphenoxy)-2-fluorobenzene |
InChI |
InChI=1S/C16H16BrFO/c1-16(2,3)11-4-6-12(7-5-11)19-13-8-9-14(17)15(18)10-13/h4-10H,1-3H3 |
InChI Key |
YDNAIQRDKHUPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.